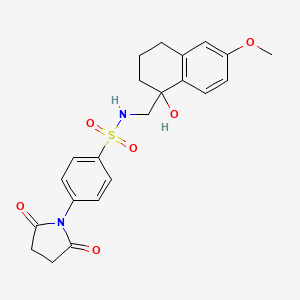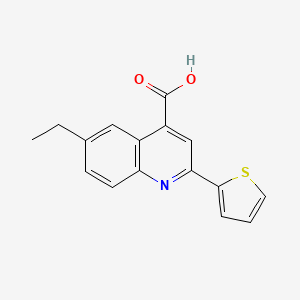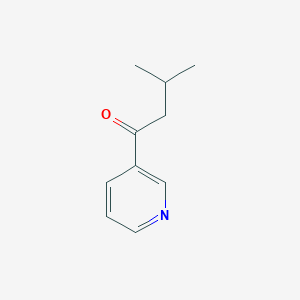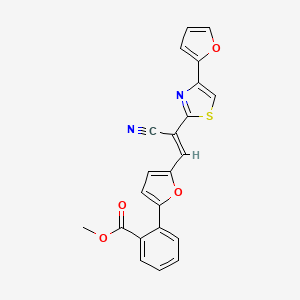
4-Bromo-2-phenyltriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-2-phenyltriazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of triazoles, which are widely used in medicinal chemistry and drug discovery. In
Scientific Research Applications
Cytotoxic Activity in Hybrid Compounds
A study by Rodphon et al. (2021) explored the synthesis of hybrid compounds involving 4-bromo-2-phenyltriazole. They found that these compounds exhibited significant cytotoxic activity against various cancer cell lines, indicating potential applications in cancer research and therapy.
Antitumor Activity of Thiazole Derivatives
Li et al. (2016) Li et al. (2016) investigated 2-aminothiazole derivatives, including those with bromo and phenyl groups, for their antitumor activities. Their research contributes to the understanding of structure-activity relationships in antitumor agents.
Anticonvulsant Properties
Research by Luszczki et al. (2012) Luszczki et al. (2012) examined the anticonvulsant properties of a 4-bromophenyl-triazole derivative. Their findings suggest potential applications in the treatment of epilepsy.
Antidepressant Activity
A study by Klen et al. (2016) Klen et al. (2016) synthesized and tested the antidepressant activity of various triazole derivatives, including those with bromo and phenyl groups, providing insight into their potential as antidepressants.
Synthesis and Antimicrobial Activities
In research conducted by Ustabaş et al. (2020) Ustabaş et al. (2020), 4-bromophenyl-triazole derivatives were synthesized and evaluated for their antimicrobial activities. This study adds to the knowledge of antimicrobial properties of triazole derivatives.
Antihypertensive and Cardioprotective Effects
Mazur et al. (2019) Mazur et al. (2019) investigated the antihypertensive and cardioprotective effects of a triazole derivative. Their findings indicate potential applications in cardiovascular medicine.
properties
IUPAC Name |
4-bromo-2-phenyltriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZQRQYBKXHSPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-phenyltriazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2378744.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2378745.png)

![2-Methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2378748.png)



![4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2378757.png)


